N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride
Description
The compound N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide; hydrochloride (hereafter referred to as the target compound) is a synthetic small molecule with a molecular formula of C₃₀H₃₇ClN₂O₂ and a molecular weight of 493.09 g/mol . It features a 1,2,3,4-tetrahydronaphthalene core substituted with a carboxamide group, two aromatic phenyl rings (one with a dimethylamino methyl group and another with an isopropyl group), and a methoxy substituent at the 7-position. The hydrochloride salt enhances its solubility and stability.
Its structural complexity and receptor-targeting properties make it a candidate for comparative analysis with related derivatives.
Properties
Molecular Formula |
C30H37ClN2O2 |
|---|---|
Molecular Weight |
493.1 g/mol |
IUPAC Name |
N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C30H36N2O2.ClH/c1-21(2)23-11-16-26(17-12-23)32(25-14-9-22(10-15-25)20-31(3)4)30(33)28-8-6-7-24-13-18-27(34-5)19-29(24)28;/h9-19,21,28H,6-8,20H2,1-5H3;1H |
InChI Key |
JFCWGLAUJGTYHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)CN(C)C)C(=O)C3CCCC4=C3C=C(C=C4)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Property | Description |
|---|---|
| Chemical Name | N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide; hydrochloride |
| Synonyms | W-54011, CS-2062, C5a Receptor Antagonist |
| CAS Number | 405098-33-1 |
| Molecular Formula | C30H37ClN2O2 |
| Molecular Weight | 493.08 g/mol |
| Pharmacological Role | C5a receptor antagonist, anti-inflammatory agent |
The compound includes a tetrahydronaphthalene core substituted with methoxy and isopropylphenyl groups, and a carboxamide linkage to a dimethylaminomethylphenyl moiety, forming a hydrochloride salt for stability and solubility enhancement.
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves multi-step organic synthesis focusing on:
- Construction of the tetrahydronaphthalene core with appropriate substitution.
- Formation of the carboxamide bond linking the tetrahydronaphthalene carboxylic acid derivative to the substituted aniline.
- Introduction of the dimethylaminomethyl group on the phenyl ring.
- Formation of the hydrochloride salt for the final compound.
Stepwise Synthetic Route
Step 1: Synthesis of 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid derivative
- Starting from commercially available or synthesized 7-methoxy-1,2,3,4-tetrahydronaphthalene, oxidation or functional group transformation introduces the carboxylic acid functionality at the 1-position.
- Methods such as selective oxidation or carboxylation under controlled conditions are employed.
Step 2: Preparation of N-(4-propan-2-ylphenyl)amine intermediate
- The 4-propan-2-ylphenyl amine is prepared or procured, which will later form the amide bond.
- This amine may be synthesized via nitration, reduction, or direct amination of the corresponding aromatic precursor.
Step 3: Formation of the carboxamide bond
- The carboxylic acid derivative from Step 1 is activated, typically by conversion to an acid chloride or using coupling reagents such as carbodiimides (e.g., DCC, EDC).
- The activated acid reacts with the 4-propan-2-ylphenyl amine to form the amide linkage.
Step 5: Formation of the hydrochloride salt
- The free base compound is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol, ether) to form the hydrochloride salt.
- This step improves the compound’s solubility and stability for handling and biological testing.
Representative Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Acid activation | Thionyl chloride or oxalyl chloride, inert solvent | Conversion to acid chloride |
| Amide coupling | 4-propan-2-ylphenyl amine, base (e.g., triethylamine) | Room temperature to mild heating |
| Dimethylaminomethylation | Formaldehyde, dimethylamine, acid catalyst | Mannich reaction or reductive amination |
| Salt formation | HCl gas or HCl in ethanol | Controlled addition for salt crystallization |
Analytical and Characterization Data
The purity and identity of the compound are confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming the substitution pattern and amide formation.
- Mass Spectrometry (MS): Molecular ion peak corresponding to 493.08 g/mol.
- Infrared (IR) Spectroscopy: Amide carbonyl stretch (~1650 cm^-1), aromatic and aliphatic C-H stretches.
- Elemental Analysis: Consistency with C30H37ClN2O2 composition.
- Melting Point and Solubility: Characteristic for hydrochloride salt form.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| 7-methoxy-tetrahydronaphthalene synthesis | Starting materials, oxidation agents | Core structure with carboxylic acid |
| Amination | 4-isopropylaniline, reduction agents | Amine intermediate |
| Amide bond formation | Acid chloride formation, coupling reagents | Amide linkage formation |
| Dimethylaminomethyl group introduction | Formaldehyde, dimethylamine, acid catalyst | Substituent installation |
| Hydrochloride salt formation | HCl in solvent | Salt for enhanced stability and solubility |
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
The compound N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide; hydrochloride is a complex organic molecule with potential applications in various scientific and pharmaceutical fields. This article explores its applications, supported by data tables and case studies where available.
Chemical Properties and Structure
This compound is characterized by its unique structure, which includes a tetrahydronaphthalene core, methoxy and dimethylamino substituents, and a carboxamide functional group. The presence of these functional groups contributes to its potential biological activity.
Structural Formula
The structural representation can be summarized as follows:This formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms.
Pharmacological Research
N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide; hydrochloride has been investigated for its potential pharmacological effects. Preliminary studies suggest that it may exhibit analgesic and anti-inflammatory properties. These findings are crucial for developing new pain management therapies.
Neuropharmacology
Research indicates that this compound may interact with neurotransmitter systems, particularly in modulating serotonin and dopamine pathways. Such interactions could make it a candidate for treating neuropsychiatric disorders, including depression and anxiety.
Drug Development
The compound's unique chemical structure allows for modifications that can enhance its efficacy and reduce side effects. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacological profile.
Case Study 1: Analgesic Activity
A study conducted on animal models demonstrated that the compound significantly reduced pain responses compared to control groups. The mechanism was hypothesized to involve opioid receptor modulation, suggesting potential for development as an analgesic agent.
Case Study 2: Neuroprotective Effects
In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage. This finding positions it as a potential therapeutic agent in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Analgesic Activity | Significant pain reduction | [Study on animal models] |
| Neuroprotective Effect | Protection against oxidative stress | [In vitro study] |
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity | Reference |
|---|---|---|
| Dimethylamino group | Increased potency | [Pharmacological study] |
| Methoxy substitution | Enhanced solubility | [Chemical analysis] |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino and methoxy groups play crucial roles in binding to these targets, while the tetrahydronaphthalene core provides structural stability. The pathways involved may include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of the 1,2,3,4-Tetrahydronaphthalene Core
The 1,2,3,4-tetrahydronaphthalene (THN) scaffold is a common motif in medicinal chemistry. Below is a comparative analysis of the target compound and other THN derivatives:
Table 1: Structural and Functional Comparisons
Key Observations:
Functional Group Influence :
- The carboxamide group in the target compound contrasts with the carboxylic acid and nitrile groups in other THN derivatives . Carboxamides exhibit stronger hydrogen-bonding capacity, enhancing receptor binding (e.g., C5a receptor antagonism) compared to the less polar nitrile or ionized carboxylic acid derivatives.
- The methoxy group at the 7-position in the target compound may improve metabolic stability compared to unsubstituted THN analogs.
Aromatic Substitution Patterns: The dimethylaminomethylphenyl substituent introduces a basic tertiary amine, likely enhancing solubility and interaction with the C5a receptor’s charged residues. In contrast, anticancer N-phenyl-THN derivatives (e.g., 3f, 3g) feature chloro and methoxy groups, which may stabilize π-π interactions with DNA or enzyme targets .
Bioactivity Divergence :
- The target compound’s C5a receptor antagonism contrasts with the anticancer activity of N-phenyl-THN derivatives, underscoring how subtle structural changes redirect therapeutic targets.
Comparison with Other C5a Receptor Antagonists
Table 2: Bioactivity and Physicochemical Properties
| Property | Target Compound | N-Phenyl-THN Anticancer Agents (e.g., 3f) | THN-Carboxylic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 493.09 | ~350–400 | ~200–250 |
| LogP (Predicted) | ~4.5 (hydrophobic) | ~3.0–3.5 | ~1.5 (ionizable) |
| Key Functional Groups | Carboxamide, Methoxy | Amine, Chloro, Methoxy | Carboxylic Acid |
| Therapeutic Target | C5a Receptor | Apoptosis-related proteins | N/A (Intermediate) |
Insights:
- The target compound’s higher molecular weight and hydrophobicity (LogP ~4.5) suggest enhanced membrane permeability compared to smaller, more polar analogs like THN-carboxylic acid.
- Dimethylaminomethylphenyl and isopropylphenyl groups likely contribute to selective C5a receptor binding, a feature absent in simpler THN derivatives .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The target compound’s antagonism is likely driven by its carboxamide group (hydrogen bonding), methoxy group (electron donation), and aromatic substituents (hydrophobic interactions). Removing the methoxy or replacing the carboxamide with a nitrile reduces bioactivity, as seen in other THN derivatives .
- Lumping Strategy Relevance: Compounds with similar THN cores but divergent substituents (e.g., chloro vs. methoxy) exhibit distinct bioactivities, supporting the lumping strategy’s premise that minor structural changes alter properties .
- Bioactivity Clustering : Structural similarities correlate with bioactivity profiles; for example, THN-carboxamides cluster as receptor modulators, while THN-amines cluster as enzyme inhibitors .
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Tetrahydronaphthalene core : This bicyclic structure is known for its ability to interact with various biological targets.
- Dimethylamino group : Enhances lipophilicity and potentially increases bioavailability.
- Methoxy and isopropyl substituents : These groups may influence the compound's pharmacokinetic properties.
Pharmacological Effects
Research indicates that this compound exhibits significant biological activity, particularly in the modulation of neurotransmitter systems. Notably, it has been shown to stimulate tyrosine hydroxylase (TH) activity in rodent brain tissue, suggesting a role in dopamine synthesis. This effect occurs at low concentrations (0.1 µM), which is indicative of high potency .
The biological effects of this compound appear to be mediated through interaction with a unique binding site distinct from known sigma or dopamine receptors. The stimulation of TH activity was blocked by the sigma-receptor antagonist BMY-14802, indicating that the compound may act through a novel neuromodulatory mechanism .
Comparative Activity
A comparative analysis with other compounds within the same class reveals that certain structural modifications can significantly alter biological activity. For instance, analogs with larger nitrogen substituents or dihydroxy substituents showed diminished affinity for binding sites and reduced TH activity .
Study 1: Neuromodulatory Effects
In a study exploring the neuromodulatory effects of various phenylaminotetralins, it was found that specific stereoisomers of the compound exhibited enhanced activity at stimulating TH compared to others. The (1R,3S)-(-)-isomer displayed superior efficacy, highlighting the importance of stereochemistry in pharmacological outcomes .
Study 2: Potential Therapeutic Applications
Given its ability to modulate dopamine function, this compound may have therapeutic potential in conditions characterized by dopaminergic dysfunction, such as Parkinson's disease or schizophrenia. Further research is warranted to explore its efficacy and safety in clinical settings.
Data Summary
| Property | Value |
|---|---|
| Chemical Name | N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide; hydrochloride |
| Key Biological Activity | Stimulation of tyrosine hydroxylase (TH) |
| Mechanism of Action | Interaction with novel sigma-like receptor |
| Effective Concentration | 0.1 µM |
| Notable Stereoisomer | (1R,3S)-(-)-isomer |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be ensured during synthesis?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed C-H activation to introduce the dimethylamino group, followed by coupling reactions under flow chemistry conditions to enhance yield and purity . For purification, use high-performance liquid chromatography (HPLC) with Chromolith® columns (C18 stationary phase) to achieve >98% purity, adhering to pharmacopeial impurity thresholds (individual impurities ≤0.1%) .
Q. How should researchers characterize the structural and functional groups of this compound?
- Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and high-resolution mass spectrometry (HRMS). For the dimethylamino group, observe characteristic proton signals at δ 2.8–3.2 ppm in 1H NMR, while the methoxy group appears as a singlet near δ 3.7–3.9 ppm. Confirm stereochemistry via 2D NOESY experiments .
Q. What analytical techniques are suitable for stability testing under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using forced degradation (e.g., 0.1 M HCl/NaOH for hydrolytic stability, 40°C/75% RH for thermal stability). Monitor degradation products via LC-MS with Purospher® STAR columns and quantify using a validated UV-Vis method at λ = 254 nm .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?
- Methodological Answer : Apply a Design of Experiments (DoE) approach, varying parameters like temperature (60–120°C), catalyst loading (2–10 mol%), and solvent polarity (DMF vs. THF). Use response surface methodology (RSM) to identify optimal conditions, reducing byproducts by >30% . Validate with in-line FTIR monitoring to track intermediate formation .
Q. How to resolve contradictions in biological activity data across different assay systems (e.g., enzyme inhibition vs. cellular uptake)?
- Methodological Answer : Cross-validate results using orthogonal assays:
- For enzyme inhibition: Use fluorescence polarization assays (e.g., IC50 determination with recombinant enzymes).
- For cellular uptake: Employ radiolabeled analogs (3H or 14C) and quantify intracellular accumulation via scintillation counting.
- Address discrepancies by analyzing cell membrane permeability (logP >3.5 enhances uptake) or serum protein binding effects .
Q. What strategies are recommended for toxicity profiling and predicting metabolic pathways?
- Methodological Answer :
- In vitro toxicity : Use HepG2 cells for hepatotoxicity screening (EC50 via MTT assay) and hERG inhibition assays (patch-clamp electrophysiology).
- Metabolic stability : Incubate with human liver microsomes (HLMs) and identify metabolites via UPLC-QTOF-MS. Compare with structural analogs (e.g., chlorinated naphthacenecarboxamides) from the RTECS database for hazard prediction .
Q. How can AI-driven tools enhance the compound’s pharmacokinetic (PK) modeling?
- Methodological Answer : Integrate COMSOL Multiphysics with machine learning (ML) algorithms to simulate absorption-distribution profiles. Train ML models on datasets of logD, pKa, and plasma protein binding (%PPB) to predict bioavailability and half-life (t1/2). Validate predictions against in vivo PK studies in rodent models .
Methodological Considerations for Data Integrity
Q. How to address batch-to-batch variability in physicochemical properties (e.g., crystallinity, solubility)?
- Methodological Answer : Implement process analytical technology (PAT) during synthesis (e.g., in-line Raman spectroscopy) to monitor crystallization dynamics. For solubility, use differential scanning calorimetry (DSC) to assess polymorphic forms and correlate with Hansen solubility parameters (HSPs) .
Q. What statistical approaches are suitable for analyzing dose-response relationships in preclinical studies?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. Apply Bayesian hierarchical modeling to account for inter-animal variability in in vivo efficacy studies. Report 95% confidence intervals and perform power analysis (α = 0.05, β = 0.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
